TOS-ARG-OME hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

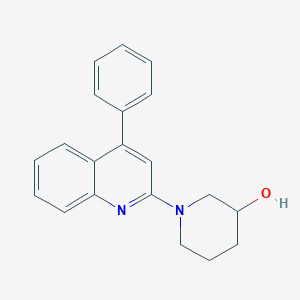

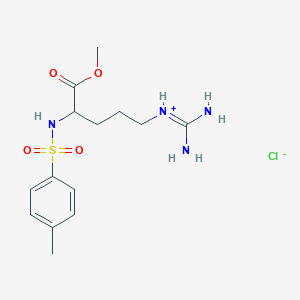

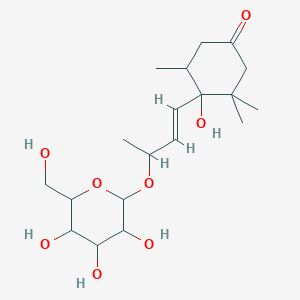

TOS-ARG-OME hydrochloride: , also known as Nα-p-Tosyl-L-arginine methyl ester hydrochloride, is a synthetic amino acid derivative. It is widely used as a substrate for various proteases, including trypsin, thrombin, and urokinase. This compound is particularly valuable in biochemical research due to its ability to act as a reversible inhibitor by competing for the arginine-binding site in the reactive center of proteases .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of TOS-ARG-OME hydrochloride typically involves the esterification of L-arginine with methanol in the presence of a strong acid catalyst, followed by the introduction of a p-toluenesulfonyl group. The reaction conditions often include:

Temperature: Controlled to avoid decomposition.

Solvent: Methanol or other suitable organic solvents.

Catalyst: Strong acids like hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent product quality.

Purification Steps: Including crystallization and recrystallization to achieve high purity.

Quality Control: Using techniques like NMR and HPLC to confirm the compound’s structure and purity

化学反応の分析

Types of Reactions: TOS-ARG-OME hydrochloride undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of water or aqueous solutions, leading to the formation of L-arginine and p-toluenesulfonic acid.

Substitution Reactions: Where the p-toluenesulfonyl group can be replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Water or aqueous acids.

Substitution: Various nucleophiles in organic solvents.

Major Products:

Hydrolysis: L-arginine and p-toluenesulfonic acid.

Substitution: Depending on the nucleophile used, different substituted arginine derivatives

科学的研究の応用

Chemistry:

Protease Substrate: Used to study the activity of proteases like trypsin, thrombin, and urokinase.

Enzyme Inhibition Studies: Acts as a reversible inhibitor for serine proteases.

Biology:

Cell Signaling: Investigates the role of proteases in cell signaling pathways.

Exocytosis Research: Studies the involvement of metalloendoproteases in exocytosis, particularly in mast cells and adrenal chromaffin cells.

Medicine:

Tumor Necrosis Factor Suppression: Suppresses the secretion of tumor necrosis factor in human leukocytes, making it valuable in immunological research.

Industry:

Kallikrein Concentration Studies: Used in research on the concentrations of kallikrein in various biological fluids

作用機序

TOS-ARG-OME hydrochloride exerts its effects by binding to the arginine-binding site in the reactive center of proteases. This competitive inhibition prevents the proteases from interacting with their natural substrates, thereby inhibiting their activity. The compound also interacts with the anaphase-promoting complex, preventing its activation by Cdc20 and Cdh1, leading to mitotic arrest .

類似化合物との比較

- Nα-p-Tosyl-L-lysine methyl ester hydrochloride

- Nα-p-Tosyl-L-ornithine methyl ester hydrochloride

Uniqueness: TOS-ARG-OME hydrochloride is unique due to its specific interaction with the arginine-binding site in proteases, making it a valuable tool for studying serine proteases. Its ability to act as both a substrate and an inhibitor sets it apart from other similar compounds .

特性

IUPAC Name |

methyl 5-(diaminomethylideneamino)-2-[(4-methylphenyl)sulfonylamino]pentanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N4O4S.ClH/c1-10-5-7-11(8-6-10)23(20,21)18-12(13(19)22-2)4-3-9-17-14(15)16;/h5-8,12,18H,3-4,9H2,1-2H3,(H4,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIQFFACVQXXHMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(CCCN=C(N)N)C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14279-68-6, 1784-03-8 |

Source

|

| Record name | Arginine, N2-[(4-methylphenyl)sulfonyl]-, methyl ester, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14279-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl N2-((p-tolyl)sulphonyl)-L-argininate monohydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001784038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(4-Methoxyphenyl)methyl]-4-(2-pyrazol-1-ylethyl)-1,4-diazepane-1-carboxamide](/img/structure/B1652276.png)

![(3aR,6aS)-5-[(3-fluorophenyl)methyl]-1,2,3,3a,6,6a-hexahydropyrrolo[3,4-c]pyrrol-4-one](/img/structure/B1652281.png)

![4-((Tert-Butyl Dimethylsilyl)Oxy)-1-Methyl-5,6-Dihydro-1H-Pyrazolo[3,4-C]Pyridin-7(4H)-One](/img/structure/B1652282.png)

![Ethyl 5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine-7-carboxylate](/img/structure/B1652284.png)

![9-Ethyl-4-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-YL]methyl}-1-methyl-1,4,9-triazaspiro[5.6]dodecan-10-one](/img/structure/B1652286.png)

![N-[4-[(1S,2R)-2-(cyclopropylmethylamino)cyclopropyl]phenyl]-1-methylpyrazole-4-carboxamide](/img/structure/B1652287.png)

![2-amino-N-ethyl-N-[(2-methylphenyl)methyl]pentanamide hydrochloride](/img/structure/B1652292.png)

![1-[2-(2-Chlorophenoxy)ethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B1652296.png)